(6aR,9aS)-2,2,4,4-Tetraisopropyldihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8(6aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6aR,9aS)-2,2,4,4-Tetraisopropyldihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8(6aH)-one is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of organosilicon compounds, which are known for their diverse applications in various fields such as materials science, pharmaceuticals, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,9aS)-2,2,4,4-Tetraisopropyldihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8(6aH)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furo[3,2-f][1,3,5,2,4]trioxadisilocin ring system: This is achieved through a cyclization reaction involving a suitable diol and a silicon-containing reagent under controlled conditions.
Introduction of the isopropyl groups: This step involves the alkylation of the intermediate compound with isopropyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(6aR,9aS)-2,2,4,4-Tetraisopropyldihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8(6aH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon-containing products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and strong bases.
Major Products Formed
The major
Properties
Molecular Formula |
C17H34O5Si2 |
---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
(6aR,9aS)-2,2,4,4-tetra(propan-2-yl)-6,6a,9,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-8-one |
InChI |
InChI=1S/C17H34O5Si2/c1-11(2)23(12(3)4)19-10-16-15(9-17(18)20-16)21-24(22-23,13(5)6)14(7)8/h11-16H,9-10H2,1-8H3/t15-,16+/m0/s1 |
InChI Key |
VKUSERFNLBNDGI-JKSUJKDBSA-N |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H](CC(=O)O2)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OCC2C(CC(=O)O2)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.